molecular formula C16H14O2 B1606964 9,10-Dimethoxyanthracene CAS No. 2395-97-3

9,10-Dimethoxyanthracene

Cat. No.: B1606964
CAS No.: 2395-97-3
M. Wt: 238.28 g/mol
InChI Key: JWJMBKSFTTXMLL-UHFFFAOYSA-N
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Description

9,10-Dimethoxyanthracene is an organic compound with the molecular formula C16H14O2. It is a derivative of anthracene, where two methoxy groups are attached to the 9th and 10th positions of the anthracene ring. This compound is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethoxyanthracene typically involves the methoxylation of anthracene. One common method is the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, which facilitates the substitution of hydrogen atoms at the 9th and 10th positions with methoxy groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is carefully controlled to prevent over-methoxylation and to ensure the selective substitution at the desired positions.

Chemical Reactions Analysis

Types of Reactions: 9,10-Dimethoxyanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9,10-anthraquinone derivatives.

    Reduction: It can be reduced to form 9,10-dihydroxyanthracene.

    Substitution: It can undergo electrophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: 9,10-Anthraquinone derivatives.

    Reduction: 9,10-Dihydroxyanthracene.

    Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Scientific Research Applications

9,10-Dimethoxyanthracene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and in the study of photophysical properties.

    Biology: It is used in the study of biological systems due to its fluorescence properties.

    Industry: It is used in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 9,10-Dimethoxyanthracene involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, it can generate reactive oxygen species, which can interact with various molecular targets. This property makes it useful in applications such as photodynamic therapy, where it can induce cell death in targeted tissues.

Comparison with Similar Compounds

    9,10-Dimethylanthracene: Similar in structure but with methyl groups instead of methoxy groups.

    9,10-Diethoxyanthracene: Similar but with ethoxy groups instead of methoxy groups.

    9,10-Anthraquinone: An oxidized form of anthracene with carbonyl groups at the 9th and 10th positions.

Uniqueness: 9,10-Dimethoxyanthracene is unique due to its specific photophysical properties and its ability to undergo selective chemical reactions. The presence of methoxy groups enhances its solubility and reactivity compared to other anthracene derivatives.

Properties

IUPAC Name

9,10-dimethoxyanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJMBKSFTTXMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178654
Record name Anthracene, 9,10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2395-97-3
Record name Anthracene, 9,10-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002395973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 9,10-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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